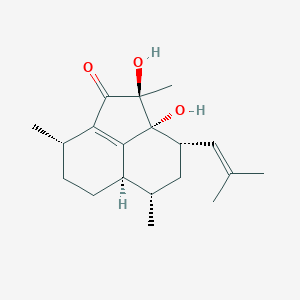

Caribenol B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Caribenol B is a cyclic terpene ketone that is 2a,3,4,5,5a,6,7,8-octahydroacenaphthylen-1(2H)-one substituted by hydroxy groups at positions 2 and 2a, methyl groups at positions 2, 5 and 8 and a 2-methylprop-1-en-1-yl group at position 3. It is isolated from the the West Indian gorgonian octocoral Pseudopterogorgia elisabethae and exhibits antitubercular and antimalarial activity. It has a role as a metabolite and an antimalarial. It is a cyclic terpene ketone, a carbotricyclic compound, a diol, a tertiary alcohol, an enone and a tertiary alpha-hydroxy ketone.

Aplicaciones Científicas De Investigación

Introduction to Caribenol B

This compound is a complex norditerpenoid compound derived from the marine organism Pseudopterogorgia elisabethae. It has garnered attention due to its unique molecular structure and potential biological activities, including antimicrobial properties. This article explores the applications of this compound in scientific research, particularly in the fields of medicinal chemistry and natural product synthesis.

Chemical Structure and Synthesis

This compound features a distinctive carbon skeleton characterized by its caged structure and multiple stereocenters. The first total synthesis of this compound was reported using an innovative approach involving intramolecular organocatalytic α-arylation and aldol addition techniques. This synthesis highlighted the utility of furan derivatives as versatile synthons in constructing complex natural products .

Synthesis Overview

The synthetic route for this compound involves several key steps:

- Oxidative Cyclization : Starting from a furan derivative, an oxidative cyclization forms the initial ring structure.

- Julia-Kocienski Olefination : This step introduces an isobutenyl side chain critical for subsequent reactions.

- Aldol Cyclization : An intramolecular aldol reaction constructs the cyclopentenone moiety.

- Grignard Addition : A diastereoselective Grignard addition finalizes the formation of this compound as a single diastereomer .

The successful synthesis of this compound not only demonstrates its structural complexity but also opens avenues for further exploration in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant biological activity against various pathogens, including Mycobacterium tuberculosis, which is responsible for tuberculosis, and Plasmodium species, the causative agents of malaria. These findings suggest that compounds like this compound could serve as lead structures for developing new antimicrobial agents .

Applications in Natural Product Chemistry

This compound's complex structure and biological significance make it a valuable target for synthetic chemists. Its synthesis not only serves as a proof of concept for advanced synthetic methodologies but also provides insights into the development of new therapeutic compounds.

Case Studies in Synthesis

Several case studies illustrate the methodologies employed in synthesizing this compound:

- Total Synthesis Approaches : Various synthetic strategies have been explored, including Diels-Alder reactions and Friedel-Crafts reactions, which are pivotal in constructing the intricate ring systems found in this compound .

- Natural Product Isolation : The extraction and characterization of this compound from marine sources have provided essential data regarding its chemical properties and potential applications .

Future Research Directions

The exploration of this compound's applications is still in its infancy. Future research could focus on:

- Pharmacological Studies : Investigating the efficacy and safety profiles of this compound in preclinical models.

- Synthetic Methodology Development : Refining synthetic routes to enhance yield and reduce complexity.

- Structure-Activity Relationship Studies : Understanding how variations in structure affect biological activity, which could lead to optimized derivatives with enhanced therapeutic properties.

Análisis De Reacciones Químicas

Vilsmeier–Haack Formylation

A critical step in the synthesis of Caribenol B involves the introduction of formyl groups using the Vilsmeier–Haack reaction. Starting from furan precursor 29 , treatment with POCl₃ and DMF under controlled conditions yielded furfural 31 . This step also resulted in the formylation of the primary alcohol group, demonstrating the versatility of furans as synthons .

| Reaction | Reagents/Conditions | Yield | Key Outcome |

|---|---|---|---|

| Formylation of furan precursor | POCl₃, DMF, CH₂Cl₂, 0°C → rt | 79% | Introduced formyl group at C(3) position |

DIBAL-H Reduction

Diisobutylaluminum hydride (DIBAL-H) was employed to reduce ester functionalities to primary alcohols. For example, the reduction of intermediate 31 produced a diol, which was subsequently oxidized to form a diketone .

| Reaction | Reagents/Conditions | Yield | Key Outcome |

|---|---|---|---|

| Ester → Alcohol | DIBAL-H, CH₂Cl₂, −78°C → 0°C | 92% | Enabled downstream oxidation steps |

DMDO Oxidation

Dimethyldioxirane (DMDO) oxidation facilitated the epoxidation of allylic alcohols, forming key epoxide intermediates. This step was pivotal for constructing the cyclopentenone moiety via subsequent aldol cyclization .

| Reaction | Reagents/Conditions | Yield | Key Outcome |

|---|---|---|---|

| Epoxidation | DMDO, K₂CO₃, Na₂SO₄, CH₂Cl₂ | 77% | Generated stereoselective epoxide |

Organocatalytic α-Arylation

An intramolecular organocatalytic α-arylation reaction was utilized to construct the tricyclic core. Using a chiral imidazolidinone catalyst, this step achieved enantioselective C–C bond formation, critical for the [5–7–6] skeleton .

| Reaction | Reagents/Conditions | Yield | Key Outcome |

|---|---|---|---|

| α-Arylation | (2R,5R)-Imidazolidinone catalyst, CAN, DME, −20°C | 26% | Established tricyclic framework |

Biomimetic Aldol Cyclization

A biomimetic aldol addition was developed to assemble the cyclopentenone ring. This reaction involved a hydroxy diketone intermediate, which underwent stereoselective cyclization under acidic conditions .

| Reaction | Reagents/Conditions | Yield | Key Outcome |

|---|---|---|---|

| Aldol Cyclization | Sm(OTf)₃, MeOH, 50°C | 88% | Formed cyclopentenone motif |

Trans-Diol Installation

The trans-diol moiety was installed via nucleophilic addition to a hydroxy 1,2-diketone. This step showcased remarkable diastereoselectivity, confirmed by X-ray crystallography .

| Reaction | Reagents/Conditions | Yield | Key Outcome |

|---|---|---|---|

| Diol Formation | LiHMDS, THF, −78°C → rt | 57% | Achieved trans-diol configuration |

Late-Stage Functionalization

Final steps included deprotection and oxidation to yield this compound. Methanolysis under Sm(OTf)₃ catalysis and subsequent oxidation with DMDO completed the synthesis .

| Reaction | Reagents/Conditions | Yield | Key Outcome |

|---|---|---|---|

| Deprotection | HFIP, H₂O, rt | 63% | Cleaved protecting groups |

| Final Oxidation | DMDO, CH₂Cl₂ | 94% | Produced this compound |

Key Findings and Challenges

-

Stereochemical Control : The use of chiral organocatalysts ensured enantioselective α-arylation, while Sm(OTf)₃ promoted stereoselective aldol cyclization .

-

Oxidative Sensitivity : DMDO’s selectivity was crucial for avoiding over-oxidation of furan rings .

-

Yield Optimization : Multi-step sequences (e.g., Vilsmeier–Haack → DIBAL-H → DMDO) required precise temperature control to maximize efficiency .

This synthesis underscores furans as versatile synthons and highlights innovative strategies for constructing complex terpenoid frameworks. The methodologies developed have broader implications for natural product synthesis .

Propiedades

Fórmula molecular |

C19H28O3 |

|---|---|

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

(2S,3S,3aR,5S,5aR,8S)-2,3a-dihydroxy-2,5,8-trimethyl-3-(2-methylprop-1-enyl)-4,5,5a,6,7,8-hexahydro-3H-acenaphthylen-1-one |

InChI |

InChI=1S/C19H28O3/c1-10(2)8-13-9-12(4)14-7-6-11(3)15-16(14)19(13,22)18(5,21)17(15)20/h8,11-14,21-22H,6-7,9H2,1-5H3/t11-,12-,13+,14+,18+,19+/m0/s1 |

Clave InChI |

UZKZXPWGNRCNCM-NDNLJYSTSA-N |

SMILES isomérico |

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@]3(C2=C1C(=O)[C@@]3(C)O)O)C=C(C)C)C |

SMILES canónico |

CC1CCC2C(CC(C3(C2=C1C(=O)C3(C)O)O)C=C(C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.